4'-Methoxy-4-methyl-biphenyl-2-ylamine
Description
4'-Methoxy-4-methyl-biphenyl-2-ylamine is a substituted biphenylamine featuring a methoxy group at the 4'-position and a methyl group at the 4-position of the biphenyl scaffold. This compound is structurally characterized by an aromatic biphenyl core with electron-donating substituents (methoxy and methyl groups), which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methylaniline |
InChI |
InChI=1S/C14H15NO/c1-10-3-8-13(14(15)9-10)11-4-6-12(16-2)7-5-11/h3-9H,15H2,1-2H3 |
InChI Key |
KWKPWKJWFKXDIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methyl-2-phenylaniline (CAS 42308-28-1)
- Structure : A biphenylamine with a methyl group at the 4-position and an unsubstituted phenyl ring.
- Molecular Formula : C₁₃H₁₃N.
- Key Differences :
- Applications : Intermediate in agrochemicals and dyes due to its stability and ease of functionalization .
4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine (CAS 946743-04-0)
- Structure : Contains a biphenyl ether linkage (oxygen bridge) and a methyl group at the 2-position.
- Molecular Weight : 275.3 g/mol.
- Key Differences: The ether linkage introduces polarity, enhancing solubility in polar solvents compared to the non-oxygenated target compound. Synthesis involves Ullmann coupling or nucleophilic aromatic substitution, which may require stringent conditions .
- Applications: Potential use in liquid crystals or polymer precursors due to its planar structure .
4'-(Benzyloxy)-[1,1'-biphenyl]-4-amine (CAS 400748-40-5)
- Structure : Features a benzyloxy group at the 4'-position, providing steric bulk.
- Key Differences: The benzyloxy group offers orthogonal reactivity (e.g., hydrogenolysis for deprotection) compared to the methoxy group. Higher molecular weight (C₁₉H₁₇NO) and lipophilicity, impacting bioavailability .
- Applications : Used in medicinal chemistry as a masked intermediate for drug candidates .
Structural and Functional Data Table
Research and Industrial Relevance
- Pharmaceuticals : Methoxy and methyl groups are common in kinase inhibitors and GPCR modulators.
- Material Science : Biphenylamines serve as precursors for conductive polymers or OLED materials .
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